1-(2-Methoxyphenyl)-2-methylpropan-2-amine
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Overview
Description
1-(2-Methoxyphenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylpropan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound. The reaction conditions include:
Step 1: Condensation of 2-methoxybenzaldehyde with nitroethane in the presence of a base like ammonium acetate.
Step 2: Reduction of 2-methoxyphenyl-2-nitropropene using LiAlH4 in anhydrous ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the nitropropene intermediate using hydrogen gas and a palladium catalyst. This method is preferred for large-scale synthesis due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-methoxyphenylacetone.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1-(2-Methoxyphenyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the amine structure.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has an isocyanate functional group instead of an amine.
2-Methoxyphenyl chloroformate: Another derivative with a chloroformate group.
Uniqueness: 1-(2-Methoxyphenyl)-2-methylpropan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group with a methylpropan-2-amine structure allows for unique interactions with molecular targets and diverse reactivity in chemical reactions.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,12)8-9-6-4-5-7-10(9)13-3/h4-7H,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPJOGITYQEJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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